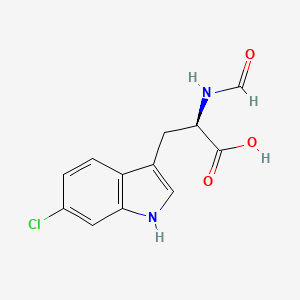
6-Chloro-N-formyl-D-tryptophan
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-3-(6-Chloro-1H-indol-3-yl)-2-formamidopropanoic acid is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a chloro-substituted indole ring, which is a common motif in many biologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-(6-Chloro-1H-indol-3-yl)-2-formamidopropanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloroindole and ®-2-bromo-3-formamidopropanoic acid.
Formation of Indole Derivative: The 6-chloroindole undergoes a nucleophilic substitution reaction with ®-2-bromo-3-formamidopropanoic acid in the presence of a base such as potassium carbonate.
Purification: The crude product is purified using column chromatography to obtain the desired ®-3-(6-Chloro-1H-indol-3-yl)-2-formamidopropanoic acid.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to enhance yield and purity.
化学反应分析
Types of Reactions: ®-3-(6-Chloro-1H-indol-3-yl)-2-formamidopropanoic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The formamide group can be reduced to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as primary amines or thiols can be used in the presence of a base like sodium hydride.
Major Products:
Oxidation: Oxindole derivatives.
Reduction: Aminoindole derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
科学研究应用
®-3-(6-Chloro-1H-indol-3-yl)-2-formamidopropanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of ®-3-(6-Chloro-1H-indol-3-yl)-2-formamidopropanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
相似化合物的比较
Indole-3-acetic acid: A plant hormone with similar indole structure but different biological activity.
6-Chloroindole: A simpler indole derivative used as a starting material for various syntheses.
Indole-3-carboxaldehyde: Another indole derivative with different functional groups and applications.
Uniqueness: ®-3-(6-Chloro-1H-indol-3-yl)-2-formamidopropanoic acid is unique due to its specific combination of a chloro-substituted indole ring and a formamidopropanoic acid moiety, which imparts distinct chemical and biological properties.
This detailed article provides a comprehensive overview of ®-3-(6-Chloro-1H-indol-3-yl)-2-formamidopropanoic acid, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
57233-89-3 |
|---|---|
分子式 |
C12H11ClN2O3 |
分子量 |
266.68 g/mol |
IUPAC 名称 |
(2R)-3-(6-chloro-1H-indol-3-yl)-2-formamidopropanoic acid |
InChI |
InChI=1S/C12H11ClN2O3/c13-8-1-2-9-7(5-14-10(9)4-8)3-11(12(17)18)15-6-16/h1-2,4-6,11,14H,3H2,(H,15,16)(H,17,18)/t11-/m1/s1 |
InChI 键 |
ZDDKUBATFXJQQV-LLVKDONJSA-N |
手性 SMILES |
C1=CC2=C(C=C1Cl)NC=C2C[C@H](C(=O)O)NC=O |
规范 SMILES |
C1=CC2=C(C=C1Cl)NC=C2CC(C(=O)O)NC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,2,3,8,9-Pentabromodibenzo[b,d]furan](/img/structure/B12903553.png)
![6-(3-Methoxycyclohexyl)-2-phenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B12903561.png)
![N-Methyl-3-(2-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B12903567.png)
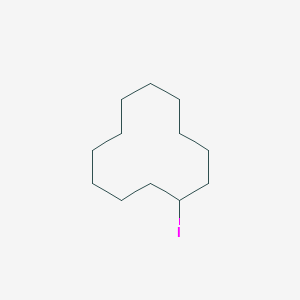
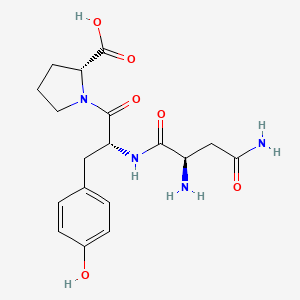
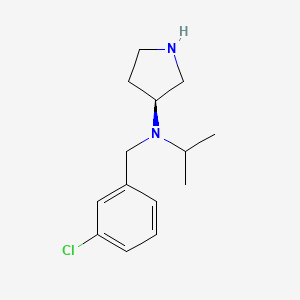
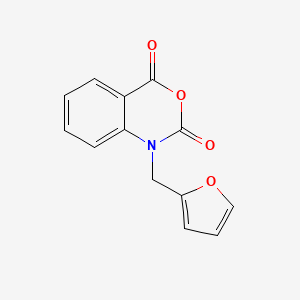
![3,7-Diiododibenzo[b,d]furan](/img/structure/B12903604.png)
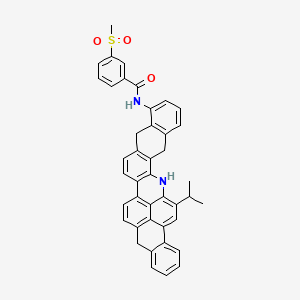
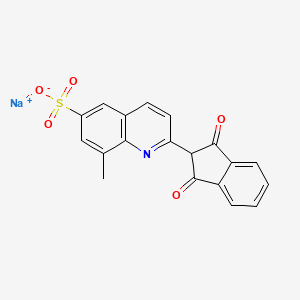
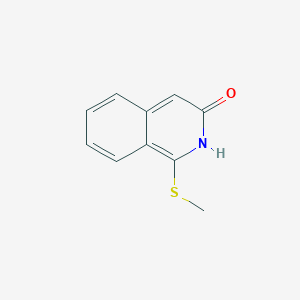
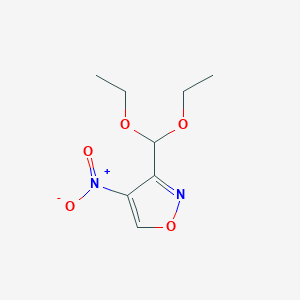
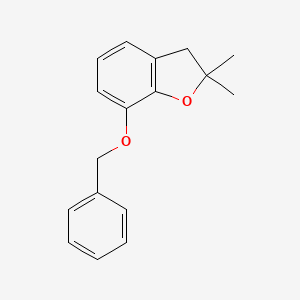
![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(4-pyridinyl)-](/img/structure/B12903634.png)
